Ozagrel sodium is a synthetic, selective thromboxane A2 synthase inhibitor. [] It is classified as an antiplatelet agent, meaning it prevents the formation of blood clots by inhibiting platelet aggregation. [] In scientific research, ozagrel sodium is primarily used as a tool to investigate the role of thromboxane A2 in various physiological and pathological processes. []
Ozagrel sodium is classified as a synthetic organic compound. Its chemical structure allows it to function effectively as an enzyme inhibitor, specifically targeting thromboxane A synthase. This classification places it within the broader category of anti-platelet agents, which are critical in managing cardiovascular diseases.
The synthesis of ozagrel sodium involves several steps, utilizing various organic solvents and reagents. One notable method includes:
The synthesis process emphasizes the use of non-toxic solvents and reagents to enhance product purity and yield, resulting in high-quality ozagrel sodium suitable for clinical applications .
Ozagrel sodium has a complex molecular structure characterized by its functional groups that facilitate its biological activity. The molecular formula is , with a molecular weight of approximately 344.43 g/mol. The structure includes:
This configuration plays a crucial role in its mechanism of action as an inhibitor of thromboxane A synthase.
Ozagrel sodium participates in various chemical reactions that are essential for its synthesis and functional activity:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .
Ozagrel sodium acts primarily by inhibiting thromboxane A synthase, which leads to decreased production of thromboxane A2. This action results in:
Clinical studies have demonstrated that ozagrel sodium can significantly reduce the incidence of recurrent strokes in patients with noncardioembolic ischemic stroke .
These properties are critical for ensuring the efficacy and safety of ozagrel sodium when used therapeutically .
Ozagrel sodium has several applications in medical science:
Ongoing research continues to explore additional therapeutic uses and combinations with other agents to enhance clinical outcomes .
Ozagrel sodium (C₁₃H₁₁N₂NaO₂; molecular weight: 250.23 g/mol) is the sodium salt of ozagrel, a selective thromboxane A₂ synthase (TXA₂) inhibitor. Its chemical name is (E)-sodium 4-(1-imidazolylmethyl)cinnamate, with the CAS Registry Number 189224-26-8. The structure features:
Table 1: Physicochemical Properties of Ozagrel Sodium
Property | Value | Experimental Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₁N₂NaO₂ | - |
CAS Registry Number | 189224-26-8 | - |
Appearance | White to off-white powder | Visual inspection |
Water Solubility | 50 mg/mL (199.82 mM) | 25°C, reconstituted [6] |
DMSO Solubility | 1 mg/mL (3.99 mM) | 25°C [9] |
Partition Coefficient (Log P) | -1.2 (predicted) | n-octanol/water (pH 7.4) |
pKa | 4.1 (carboxylic acid) | Computational modeling |
The compound’s high water solubility (50 mg/mL) enables its use in injectable formulations. The imidazole ring (pKa ~6.8) influences pH-dependent stability, requiring storage in desiccated conditions to prevent hydrolysis [3] [9].
Synthetic Route:Ozagrel sodium is synthesized via a three-step process:
Analytical Characterization:
Table 2: Analytical Methods for Ozagrel Sodium
Method | Conditions | Purpose |
---|---|---|
HPLC | C18 column; methanol:water (70:30); 252 nm | Purity assessment (>99.98%) |
¹H-NMR | 400 MHz, DMSO-d6 | Structural confirmation |
HR-MS | ESI-QTOF; positive mode | Molecular mass verification |
Solubility Profile:Ozagrel sodium is highly soluble in aqueous solutions (50 mg/mL in water) but exhibits limited solubility in ethanol (<1 mg/mL) and DMSO (1 mg/mL). Its solubility is pH-dependent due to the ionizable carboxylic group. Solutions above pH 8 show reduced stability [3] [6] [9].
Stability Considerations:
Prodrug Stability Insights:Research on ozagrel-paeonol conjugates (e.g., POC, PNC3) reveals:
Table 3: Stability of Ozagrel Formulations Under Stress Conditions
Stress Factor | Effect on Ozagrel Sodium | Mitigation Strategy |
---|---|---|
High humidity | Hydrolysis of imidazole ring | Desiccated storage (<10% RH) |
UV light (254 nm) | E-to-Z isomerization (30% in 24h) | Amber glass packaging |
pH >8.0 | Degradation to 4-(imidazolylmethyl)benzaldehyde | pH adjustment to 6.5–7.5 |
Oxidative stress | Formation of peroxides | 0.1% disodium EDTA |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7